2-tert-Butyl-1,1,3,3-tetramethylguanidine, also known as Barton's base, is an organic base widely used in organic synthesis []. It was first synthesized by Derek Barton and coworkers in 1982 as part of their exploration of sterically hindered guanidines []. Barton's base offers a milder alternative to traditional strong inorganic bases in various reactions [].
The key feature of Barton's base is its highly hindered guanidine group. It consists of a central carbon atom connected to two nitrogen atoms and an amine group (C=N-C=N-N). Each nitrogen atom bears three methyl groups, and the remaining carbon is linked to a bulky tert-butyl group [(CH3)3C]. This steric hindrance around the central carbon significantly impacts the basicity of the molecule [].
Barton's base is a versatile reagent involved in various organic reactions. Here are some key examples:
Barton's base can deprotonate weakly acidic compounds, generating strong nucleophiles for alkylation reactions. For instance, it can deprotonate terminal alkynes to form carbenes for C-C bond formation [].
The steric hindrance of Barton's base allows for selective deprotonation of substrates, enabling the formation of specific products. For example, it can selectively deprotonate N-sulfonyl imines to generate intermediates for the synthesis of aziridines (three-membered nitrogen rings).
R-CH2-Br + Barton's base -> R-CH2- + Barton's acid + Br- (R = alkyl group)
Barton's base acts as a Brønsted-Lowry base by accepting a proton (H+) from a substrate. The high steric hindrance around the central carbon prevents over-deprotonation and allows for selective activation of specific sites on the substrate molecule. This selectivity makes Barton's base valuable for controlled organic transformations.
Barton's base is a corrosive and flammable liquid. It can cause severe skin burns and eye damage []. Here are some safety precautions to consider when handling Barton's base:
-tert-Butyl-1,1,3,3-tetramethylguanidine, also known as Barton's base, is a valuable reagent in organic synthesis, particularly for its ability to act as a strong, sterically hindered base.
Beyond its use as a base, Barton's base exhibits catalytic activity in various organic transformations.
The unique properties of Barton's base have attracted interest in the field of medicinal chemistry.
Corrosive;Irritant